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Compound of Interest

Compound Name: 1-Methylpsilocin

Cat. No.: B576457 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

chemoenzymatic synthesis of 1-methylpsilocin analogues. This approach combines the

flexibility of chemical synthesis for precursor generation with the high selectivity and efficiency

of enzymatic phosphorylation, offering a powerful strategy for accessing novel tryptamine

derivatives for drug discovery and pharmacological research.

Introduction
1-Methylpsilocin is a tryptamine derivative known for its selective agonist activity at the

serotonin 5-HT2C receptor.[1] This selectivity makes it and its analogues promising candidates

for therapeutic applications where the hallucinogenic effects associated with broader

psychedelic compounds are undesirable.[1] Chemoenzymatic synthesis provides a robust and

efficient method for producing these analogues, enabling the exploration of structure-activity

relationships and the development of novel therapeutics.

The general strategy involves the chemical synthesis of a 1-methylated psilocin analogue (the

precursor), followed by an enzymatic phosphorylation step catalyzed by the 4-

hydroxytryptamine kinase (PsiK) from Psilocybe cubensis. This enzyme has shown flexibility in

accepting various substituted tryptamines as substrates.[2]
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Data Presentation
The following tables summarize quantitative data from the chemoenzymatic synthesis of

psilocin analogues. While specific data for a wide range of 1-methylpsilocin analogues is

limited in the current literature, the data for 5-methylpsilocybin, a closely related analogue,

provides a strong benchmark for expected outcomes.

Table 1: Chemical Synthesis of a Psilocin Analogue Precursor (5-Methylpsilocin)[2]

Step Reaction
Starting
Material

Product Yield (%) Purity

1
Acetyl

Protection

5-Methyl-1H-

indol-4-ol

5-Methyl-1H-

indol-4-yl

acetate

97 High

2
Amide

Formation

5-Methyl-1H-

indol-4-yl

acetate

5-Methyl-3-

(2-

dimethylamin

o-2-

oxoacetyl)-1H

-indol-4-yl

acetate

- -

3 Reduction

5-Methyl-3-

(2-

dimethylamin

o-2-

oxoacetyl)-1H

-indol-4-yl

acetate

5-

Methylpsiloci

n

84 High

Table 2: Enzymatic Phosphorylation of a Psilocin Analogue (5-Methylpsilocin)[2]
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Substrate Enzyme
Reaction
Time (h)

Conversi
on (%)

Product
Isolated
Yield (%)

Purity

5-

Methylpsilo

cin

PsiK 16 ~90

5-

Methylpsilo

cybin

-

High (via

solvent-

antisolvent

precipitatio

n)

Table 3: Pharmacological Profile of 1-Methylpsilocin[1]

Receptor Activity IC50 (nM) Ki (nM)

5-HT2C Agonist 12 -

5-HT2A Agonist 633 -

5-HT2B Inverse Agonist - 38

5-HT1A
No significant

activation
- -

Experimental Protocols
The following protocols are adapted from the successful chemoenzymatic synthesis of 5-

methylpsilocybin and can be modified for the synthesis of 1-methylpsilocin and its analogues.

[2]

Protocol 1: Chemical Synthesis of 1-Methylpsilocin
Precursor
This protocol outlines the synthesis of the unphosphorylated precursor, 1-methyl-4-hydroxy-

N,N-dimethyltryptamine.

Materials:

1-Methyl-4-hydroxyindole

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b576457?utm_src=pdf-body
https://en.wikipedia.org/wiki/1-Methylpsilocin
https://www.benchchem.com/product/b576457?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9191645/
https://www.benchchem.com/product/b576457?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b576457?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Oxalyl chloride

Anhydrous tetrahydrofuran (THF)

Dimethylamine solution (2 M in THF)

Lithium aluminum hydride (LAH)

Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

Acylation: Dissolve 1-methyl-4-hydroxyindole in anhydrous THF and cool the solution to 0

°C. Add oxalyl chloride dropwise and stir the reaction mixture at 0 °C for 2 hours.

Amide Formation: To the reaction mixture, add a solution of dimethylamine in THF dropwise

at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

Work-up and Purification: Quench the reaction with water and extract the product with an

appropriate organic solvent. Dry the organic layer, concentrate it under reduced pressure,

and purify the resulting crude amide by silica gel chromatography.

Reduction: In a separate flask, prepare a suspension of LAH in anhydrous THF. Add the

purified amide in THF dropwise to the LAH suspension at 0 °C. After the addition is

complete, heat the reaction mixture to reflux for 4 hours.

Final Work-up and Purification: Cool the reaction to 0 °C and carefully quench by the

sequential addition of water and aqueous sodium hydroxide. Filter the resulting suspension

and extract the filtrate with an organic solvent. Dry the combined organic layers, concentrate,

and purify the crude product by silica gel chromatography to obtain 1-methylpsilocin.

Protocol 2: Enzymatic Phosphorylation of 1-
Methylpsilocin Analogue
This protocol describes the enzymatic phosphorylation of the chemically synthesized precursor

using purified PsiK.
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Materials:

Purified 4-hydroxytryptamine kinase (PsiK)

1-Methylpsilocin analogue (from Protocol 1)

Adenosine triphosphate (ATP)

Reaction buffer (e.g., Tris-HCl with MgCl2)

Solvent for precipitation (e.g., acetone or isopropanol)

Centrifuge

Procedure:

Enzyme Expression and Purification: Express and purify PsiK from a suitable host organism

(e.g., E. coli) according to established protocols.

Reaction Setup: In a reaction vessel, dissolve the 1-methylpsilocin analogue and ATP in

the reaction buffer.

Enzymatic Reaction: Initiate the reaction by adding the purified PsiK enzyme. Incubate the

reaction at the optimal temperature for PsiK activity (typically 25-30 °C) for 16-24 hours with

gentle agitation.

Monitoring the Reaction: Monitor the progress of the reaction by a suitable analytical

method, such as HPLC or LC-MS, to determine the conversion of the substrate to the

phosphorylated product.

Product Isolation: Once the reaction has reached sufficient conversion, terminate the

reaction (e.g., by adding a solvent like acetone to precipitate the enzyme).

Purification: Centrifuge the mixture to pellet the precipitated enzyme. The supernatant

containing the zwitterionic 1-methylpsilocin analogue can be further purified by solvent-

antisolvent precipitation. Add a suitable anti-solvent (e.g., isopropanol) to the supernatant to

precipitate the product.
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Final Product: Collect the precipitated product by centrifugation, wash with a cold solvent,

and dry under vacuum to obtain the purified 1-methylpsilocin analogue.

Mandatory Visualizations
Chemoenzymatic Synthesis Workflow
The following diagram illustrates the general workflow for the chemoenzymatic synthesis of 1-
methylpsilocin analogues.
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Caption: Workflow for the chemoenzymatic synthesis of 1-methylpsilocin analogues.

Signaling Pathway of 1-Methylpsilocin Analogues
This diagram depicts the primary signaling pathway activated by 1-methylpsilocin analogues,

which are selective agonists of the 5-HT2C receptor.
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Caption: Simplified 5-HT2C receptor signaling pathway activated by 1-methylpsilocin
analogues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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